molecular formula C12H19N3OS B6899116 N-cyclopentyl-2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxamide

N-cyclopentyl-2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B6899116
M. Wt: 253.37 g/mol
InChI Key: HMDIDJRKODCDBW-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a carboxamide group, which is known for its ability to form hydrogen bonds and interact with biological molecules.

Properties

IUPAC Name

N-cyclopentyl-2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-8-10(17-12(13-8)15(2)3)11(16)14-9-6-4-5-7-9/h9H,4-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDIDJRKODCDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C)C)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with an α-haloketone in the presence of a base to form the thiazole ring. The cyclopentyl group and the dimethylamino group are introduced through subsequent substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-cyclopentyl-2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications includes its use as an antimicrobial agent and in the development of new pharmaceuticals.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-cyclopentyl-2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The thiazole ring can also participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-(methylamino)acetamide: This compound shares the cyclopentyl and amino groups but lacks the thiazole ring.

    N-cyclopentyl-2-(4-methoxyphenyl)acetamide: Similar in structure but contains a methoxyphenyl group instead of the thiazole ring.

    N-cyclopentyl-2-(2,4,6-trichlorophenoxy)acetamide: Contains a trichlorophenoxy group, differing significantly in its chemical properties.

Uniqueness

N-cyclopentyl-2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and contributes to its versatility in various applications.

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